
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide, also known as PCP-4, is a chemical compound that belongs to the class of arylcyclohexylamines. It has been used in scientific research to study the mechanisms of action and physiological effects of dissociative anesthetics. PCP-4 has been synthesized using different methods, and its application in scientific research has provided valuable insights into the functioning of the nervous system.
Mécanisme D'action
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide acts as a non-competitive antagonist at the NMDA receptor, preventing the influx of calcium ions into the neuron. This results in the inhibition of glutamate-mediated neurotransmission and the disruption of normal neuronal activity. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide also acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synapse and enhancing its effects on the brain.
Biochemical and physiological effects:
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has been shown to induce a wide range of biochemical and physiological effects in the body. It can cause dissociative states, hallucinations, and delirium, as well as impairments in memory, attention, and motor coordination. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide can also induce analgesia and anesthesia, making it a useful tool in the study of pain perception and the development of new anesthetics.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has several advantages as a research tool, including its ability to induce dissociative states and its selective binding to the NMDA receptor. However, its use is limited by its potential for abuse and its toxicity at high doses. Researchers must take care to use N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide in a controlled manner and to follow appropriate safety protocols.
Orientations Futures
There are several areas of research that could benefit from the use of N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide. One area is the study of the role of the NMDA receptor in the development of psychiatric disorders such as depression and schizophrenia. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide could also be used to develop new anesthetics that are more effective and have fewer side effects than current drugs. Additionally, N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide could be used to study the effects of dissociative anesthetics on the immune system and their potential as anti-inflammatory agents.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide involves the reaction between 4-chloroaniline and 4-methoxycyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to form N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has been used in scientific research to study the mechanisms of action and physiological effects of dissociative anesthetics. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning, memory, and pain perception. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has also been used to study the effects of dissociative anesthetics on the central nervous system, including their ability to induce hallucinations, delirium, and dissociative states.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-6-8-16(9-7-12)13(17)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCJHPNOIDUWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

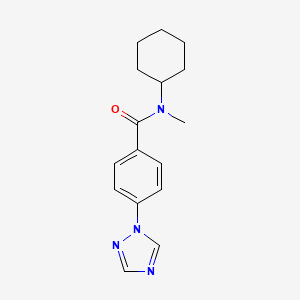
![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
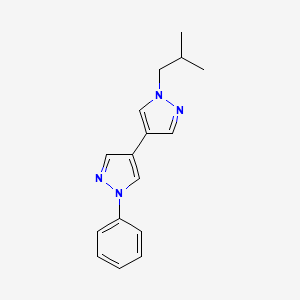

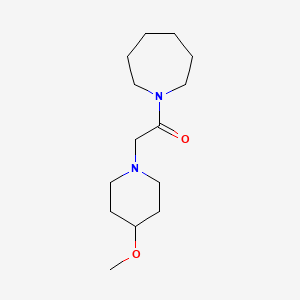
![2-[3-[[[3-chloro-5-(piperidine-1-carbonyl)pyridin-2-yl]amino]methyl]phenoxy]-N,N-dimethylacetamide](/img/structure/B7565625.png)
![1-[4-[2-[(2-Phenylquinazolin-4-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B7565630.png)
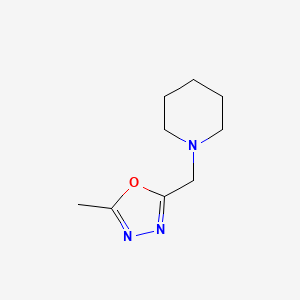
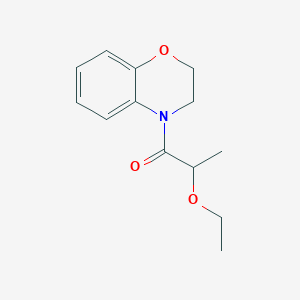
![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![2-[4-[[butyl(methyl)amino]methyl]piperidin-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B7565653.png)
![N-[5-chloro-2-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7565659.png)

![N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)